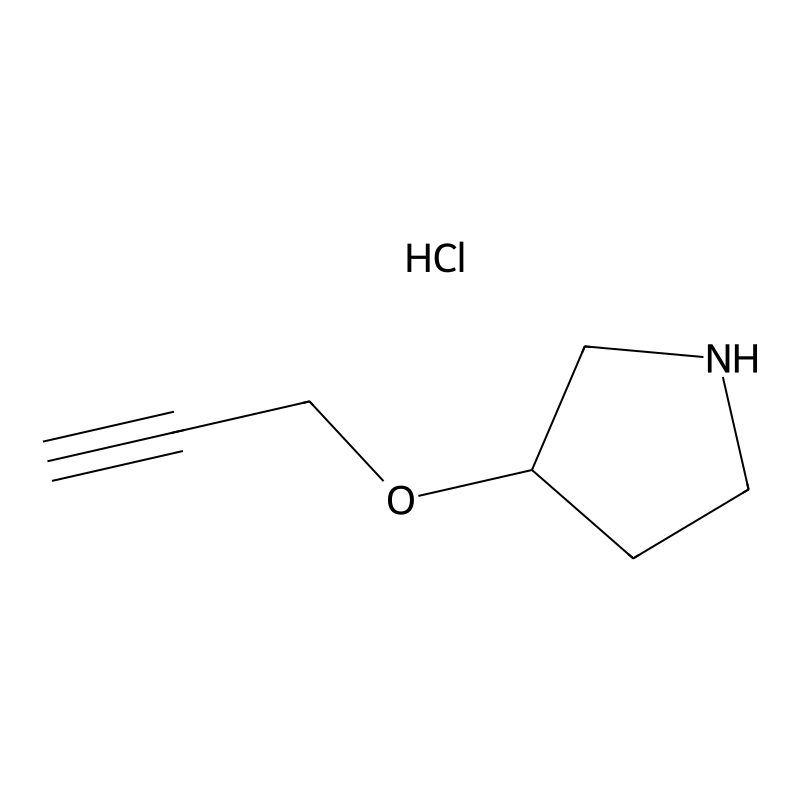2-Propynyl 3-pyrrolidinyl ether hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Availability and Limited Data: While some chemical suppliers offer 2-Propynyl 3-pyrrolidinyl ether hydrochloride, existing information primarily focuses on its product description and CAS number [, , ].
- Scientific Literature Review: A search of scientific databases using keywords like "2-Propynyl 3-pyrrolidinyl ether hydrochloride," "applications," and "research" yielded no substantial results.
2-Propynyl 3-pyrrolidinyl ether hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 161.63 g/mol. This compound appears as a white crystalline solid and is characterized by its high solubility in water and other polar solvents, making it suitable for various biochemical applications . The structure features a propynyl group attached to a pyrrolidine ring, contributing to its unique properties and potential functionalities.
- Nucleophilic substitutions: The ether bond can be cleaved under acidic conditions, allowing for the introduction of different nucleophiles.
- Alkyne reactions: The terminal alkyne can undergo reactions typical of alkynes, such as hydrohalogenation or cycloaddition.
- Hydrolysis: Under certain conditions, the compound may hydrolyze, affecting its stability and reactivity.
These reactions are essential for modifying the compound for specific applications in research and industry.
Research indicates that 2-Propynyl 3-pyrrolidinyl ether hydrochloride exhibits significant biological activity, particularly in proteomics. It has been noted for its potential role in modulating biological pathways due to its interaction with various proteins and enzymes. Specific studies have shown that this compound can influence cellular processes, although detailed mechanisms of action remain to be fully elucidated .
The synthesis of 2-Propynyl 3-pyrrolidinyl ether hydrochloride generally involves the following steps:
- Preparation of Pyrrolidine Derivatives: Starting from pyrrolidine, various reagents are used to introduce the propynyl group.
- Ether Formation: The reaction between an alcohol and an alkyl halide typically facilitates the formation of the ether bond.
- Hydrochloride Salt Formation: The final product is often converted to its hydrochloride salt form through reaction with hydrochloric acid, enhancing its solubility and stability.
These methods are adaptable depending on available starting materials and desired purity levels .
2-Propynyl 3-pyrrolidinyl ether hydrochloride finds applications primarily in:
- Biochemical Research: Used as a reagent in proteomics studies to investigate protein interactions and functions.
- Pharmaceutical Development: Potential use in drug formulation due to its biological activity.
- Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic compounds.
Its versatility makes it valuable in both academic research and industrial applications .
Interaction studies involving 2-Propynyl 3-pyrrolidinyl ether hydrochloride have focused on its binding affinity with various proteins. Preliminary results suggest that this compound may interact with specific receptors or enzymes, influencing their activity. Such interactions are critical for understanding its potential therapeutic applications and mechanisms of action within biological systems .
Several compounds share structural similarities with 2-Propynyl 3-pyrrolidinyl ether hydrochloride, including:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 2-Iodophenyl 3-pyrrolidinyl ether hydrochloride | 325.57 g/mol | Contains iodine; potential for different reactivity patterns | |
| 2-Naphthyl 3-pyrrolidinyl ether hydrochloride | 249.74 g/mol | Larger aromatic system; different pharmacological properties | |
| 2-(1-Pyrrolidinyl)propyl ether | 181.26 g/mol | Lacks halogen; different solubility characteristics |
Uniqueness: The presence of the propynyl group distinguishes this compound from others, particularly regarding its reactivity and potential biological effects. Its smaller size compared to naphthyl derivatives may also contribute to different pharmacokinetic properties.








